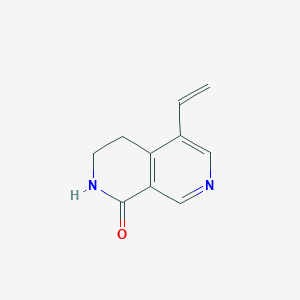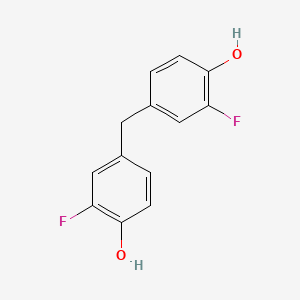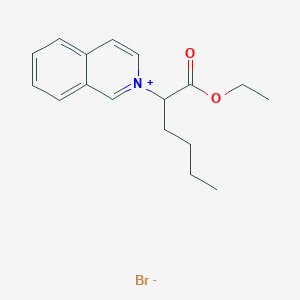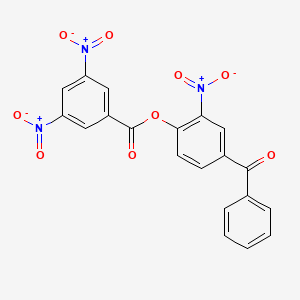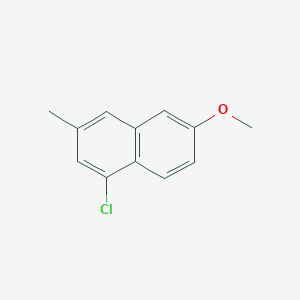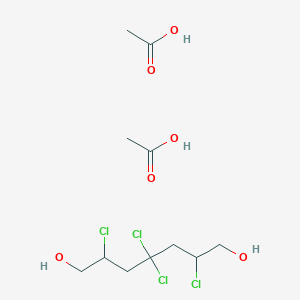![molecular formula C19H24O B14271612 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 184476-14-0](/img/structure/B14271612.png)
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with a tert-butyl group and a 4-methoxyphenyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride . The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial process.
化学反応の分析
Types of Reactions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfuric acid for nitration, iron(III) chloride for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
科学的研究の応用
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various aromatic compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and polymers.
作用機序
The mechanism of action of 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl and methoxyphenyl groups influence the reactivity of the benzene ring. The presence of these substituents can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects .
類似化合物との比較
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
4-tert-Butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole: Contains a tert-butyl group and a triazole moiety, showing different reactivity and applications.
Uniqueness: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is unique due to the presence of both tert-butyl and methoxyphenyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
184476-14-0 |
|---|---|
分子式 |
C19H24O |
分子量 |
268.4 g/mol |
IUPAC名 |
1-tert-butyl-4-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H24O/c1-19(2,3)17-11-7-15(8-12-17)5-6-16-9-13-18(20-4)14-10-16/h7-14H,5-6H2,1-4H3 |
InChIキー |
NEOOMLHWPQHWPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)

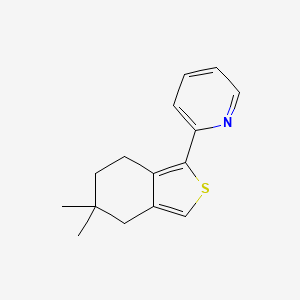
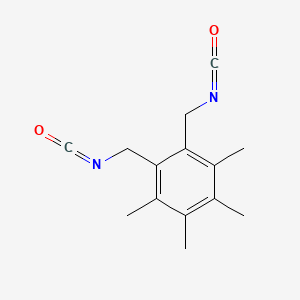
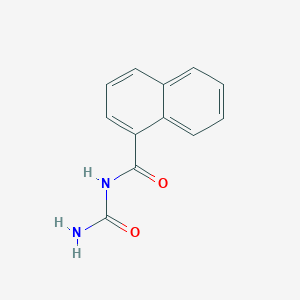
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
